Amisulprid-d5

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

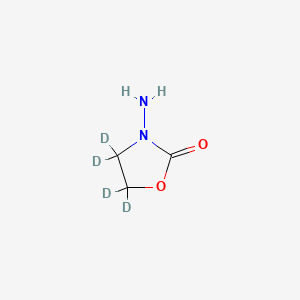

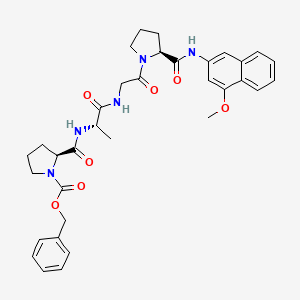

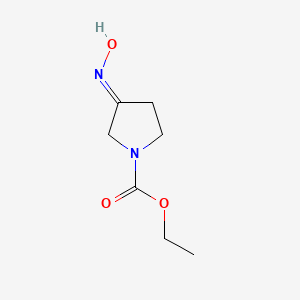

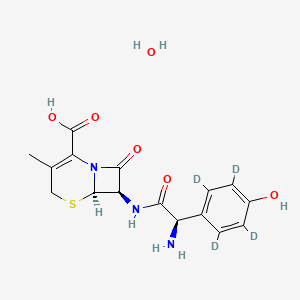

Amisulpride-d5 is a deuterated form of amisulpride, a selective dopamine D2 and D3 receptor antagonist. It is primarily used as an internal standard in analytical chemistry, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of amisulpride in biological samples . The deuterium atoms in amisulpride-d5 replace hydrogen atoms, providing a stable isotopic label that helps in accurate measurement and analysis.

Wissenschaftliche Forschungsanwendungen

Amisulpride-d5 has several scientific research applications, including:

Analytical Chemistry: Used as an internal standard in LC-MS/MS for the quantification of amisulpride in biological samples, ensuring accurate and reliable measurements.

Pharmacokinetic Studies: Employed in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of amisulpride in the body.

Forensic Analysis: Utilized in forensic toxicology to detect and quantify amisulpride in biological specimens, aiding in the investigation of drug-related cases.

Clinical Research: Used in clinical research to study the pharmacodynamics and therapeutic effects of amisulpride in various medical conditions.

Wirkmechanismus

Target of Action

Amisulpride-d5, like its parent compound Amisulpride, is a highly selective antagonist of dopamine D2 and D3 receptors . These receptors are members of a large family of receptors that interact with specific intracellular signaling pathways through coupling with G proteins .

Mode of Action

Amisulpride-d5 selectively binds to D2/D3 receptors with no affinity for dopamine D1, D4, or D5 receptor subtypes . It has a dual effect: at low doses, it blocks presynaptic autoreceptors, facilitating dopamine release and thus resolving dopaminergic hypoactivity and the symptoms of depression. At higher doses, it blocks postsynaptic dopamine D2 and D3 receptors in the limbic region and prefrontal regions, which is responsible for its antipsychotic effects .

Biochemical Pathways

Amisulpride-d5, as an antagonist of the D2-like dopamine receptors, interacts with specific intracellular signaling pathways through coupling with G proteins . This interaction influences the dopaminergic neurotransmission in the brain, particularly in the limbic system .

Pharmacokinetics

The elimination of Amisulpride is biphasic. The elimination half-life of amisulpride is approximately 12 hours after an oral dose . The mean elimination half-life is approximately four to five hours in both healthy subjects and patients undergoing surgery receiving intravenous amisulpride . Renal function significantly influences the clearance of Amisulpride .

Result of Action

As an antipsychotic agent, Amisulpride-d5 alleviates both positive and negative symptoms of schizophrenia, and it exhibits antidepressant properties in patients with psychiatric disorders, dysthymia, and major depression . It also improves cognition with notable effects on the domains of attention, executive function, and working memory .

Action Environment

The action of Amisulpride-d5 can be influenced by various environmental factors such as renal function .

Safety and Hazards

Zukünftige Richtungen

Amisulpride is an effective and well-tolerated option for the first-line treatment of patients with acute schizophrenia as well as for those requiring long-term maintenance therapy . It is also used as an antiemetic agent . The use of Amisulpride-d5 as an internal standard for the quantification of amisulpride could be a future direction .

Biochemische Analyse

Biochemical Properties

Amisulpride-d5, like its parent compound Amisulpride, selectively works on dopamine D2 and D3 receptors . It interacts with these receptors, inhibiting their activity and thereby exerting its therapeutic effects .

Cellular Effects

Amisulpride-d5 has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to improve cognitive performance and psychopathology in clozapine-resistant treatment-refractory schizophrenia . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Amisulpride-d5 exerts its effects at the molecular level primarily through its antagonistic action on dopamine D2 and D3 receptors . By binding to these receptors, it inhibits dopamine-mediated responses, thereby modulating neurotransmission .

Temporal Effects in Laboratory Settings

The effects of Amisulpride-d5 have been observed to change over time in laboratory settings. For example, significant improvement in both positive and negative symptoms was observed in patients starting from the second week of treatment .

Dosage Effects in Animal Models

The effects of Amisulpride-d5 vary with different dosages in animal models. For instance, to avoid exceeding the laboratory alert level (640 ng/mL), the model-based simulation results showed that the recommended dose of amisulpride was no more than 600 mg/d for patients aged 60 years, 800 mg/d for those aged 40 years and 1200 mg/d for those aged 20 years, respectively .

Metabolic Pathways

Amisulpride-d5 undergoes minimal metabolism . Its metabolites in plasma are largely undetectable . It is known to interact with enzymes or cofactors in the metabolic pathways .

Transport and Distribution

Amisulpride-d5 is transported and distributed within cells and tissues. It is a substrate of SLC22 transporters (organic cation transporter 1 [OCT1], OCT2, OCT3, OCTN1, OCTN2) expressed in organs such as the intestine and kidney, which may influence absorption, distribution, and elimination .

Subcellular Localization

Given its molecular properties and mechanism of action, it is likely to be localized in areas of the cell where dopamine D2 and D3 receptors are present, such as the cell membrane .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of amisulpride-d5 involves the incorporation of deuterium atoms into the amisulpride molecule. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a suitable catalyst. This process can be carried out under mild conditions to ensure the selective incorporation of deuterium atoms without affecting the overall structure of the molecule .

Industrial Production Methods

Industrial production of amisulpride-d5 typically involves large-scale catalytic deuteration processes. The reaction conditions are optimized to achieve high yields and purity of the deuterated product. The use of advanced catalytic systems and controlled reaction environments ensures the efficient and cost-effective production of amisulpride-d5 .

Analyse Chemischer Reaktionen

Types of Reactions

Amisulpride-d5 undergoes various chemical reactions similar to its non-deuterated counterpart. These reactions include:

Oxidation: Amisulpride-d5 can undergo oxidation reactions, typically involving the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions of amisulpride-d5 can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Various nucleophiles and electrophiles under controlled temperature and pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of amisulpride-d5 may yield corresponding sulfoxides or sulfones, while reduction may produce amine derivatives .

Vergleich Mit ähnlichen Verbindungen

Amisulpride-d5 is compared with other similar compounds, such as:

Sulpiride: Another substituted benzamide with selective dopaminergic blocking activity.

Sultopride: A dopamine receptor antagonist with a similar structure but different receptor affinity and therapeutic uses.

Uniqueness

Amisulpride-d5 is unique due to its deuterated nature, which provides enhanced stability and accuracy in analytical measurements. This makes it a valuable tool in various scientific research applications, particularly in the field of analytical chemistry and pharmacokinetics .

Eigenschaften

IUPAC Name |

4-amino-5-ethylsulfonyl-2-methoxy-N-[[1-(1,1,2,2,2-pentadeuterioethyl)pyrrolidin-2-yl]methyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N3O4S/c1-4-20-8-6-7-12(20)11-19-17(21)13-9-16(25(22,23)5-2)14(18)10-15(13)24-3/h9-10,12H,4-8,11,18H2,1-3H3,(H,19,21)/i1D3,4D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTJOBXMMWNYJFB-SGEUAGPISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC1CNC(=O)C2=CC(=C(C=C2OC)N)S(=O)(=O)CC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])N1CCCC1CNC(=O)C2=CC(=C(C=C2OC)N)S(=O)(=O)CC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27N3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is Amisulpride-d5 and why is it used in these studies?

A1: Amisulpride-d5 is a deuterated form of Amisulpride, serving as an internal standard (IS) [, ]. It has a very similar chemical structure to Amisulpride but contains five deuterium atoms instead of regular hydrogen atoms. This difference in mass allows for its differentiation from Amisulpride during mass spectrometry analysis, while maintaining similar chemical behavior during sample preparation and analysis.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

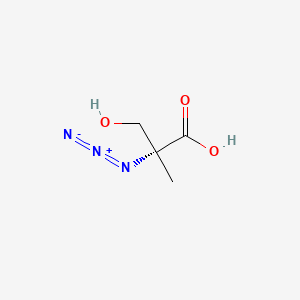

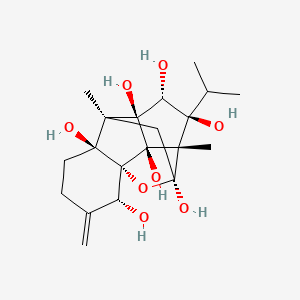

![(5S,6R)-6-((S)-1-hydroxyethyl)-7-oxo-3-((S)-tetrahydrofuran-2-yl)-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B563275.png)